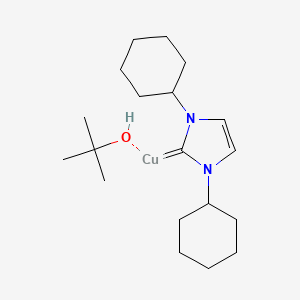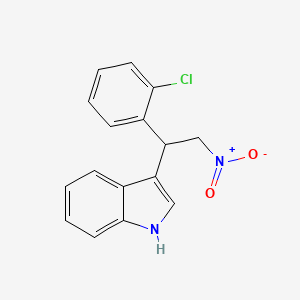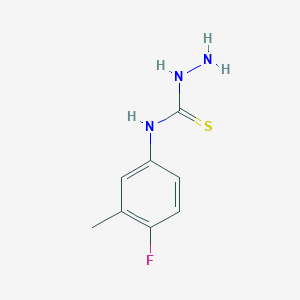
3-Cyclopentyl-2-oxopropionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-2-oxopropionic acid ethyl ester is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-oxopropionic acid ethyl ester typically involves the following steps :
Preparation of Grignard Reagent: Bromomethyl-cyclopentane (4.9 g, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (30 mL). Magnesium (800 mg, 33 mmol) and a small amount of iodine solid are added to the solution. The mixture is heated to reflux until the brown color disappears, and stirring is continued for 30 minutes. The mixture is then cooled to room temperature.
Reaction with Diethyl Oxalate: Diethyl oxalate (3.54 mL, 26 mmol) is dissolved in 150 mL of dry toluene and cooled to -78°C under a nitrogen atmosphere. The Grignard reagent prepared above is added slowly into the solution via syringe over a period of 15 minutes. The reaction mixture is stirred at -78°C for 1 hour and then quenched with aqueous ammonium chloride solution.
Extraction and Purification: The two layers are separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate. The solid is removed by filtration, and the filtrate is concentrated by rotary evaporation. The crude residue is then purified by flash chromatography on silica gel to give the desired product, this compound (3.5 g, 51%).
化学反応の分析
Types of Reactions
3-Cyclopentyl-2-oxopropionic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to yield 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Hydrolysis: 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopentyl-2-oxopropionic acid ethyl ester is utilized in several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Cyclopentyl-2-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 2-cyclopentyl-2-oxoacetate
- Ethyl 2-(oxan-4-yl)-2-oxoacetate
- Ethyl 2-oxoheptanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 5-methyl-2-oxohexanoate
- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Diethyl 2-oxopentanedioate
- Ethyl 2-oxohexanoate
- Ethyl 2-cyclohexyl-2-oxoacetate
- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
- Ethyl 3-methyl-2-oxobutanoate
- Ethyl 4-cyclobutyl-2,4-dioxobutanoate
Uniqueness
3-Cyclopentyl-2-oxopropionic acid ethyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
ethyl 3-cyclopentyl-2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
InChIキー |
GDJNWQCPNZOQDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)CC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



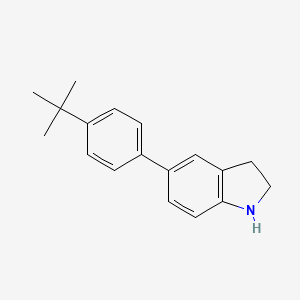
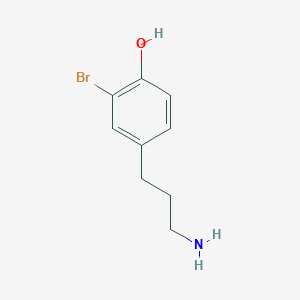
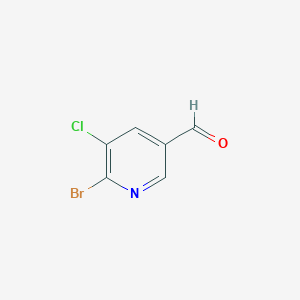
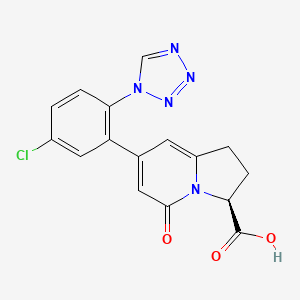
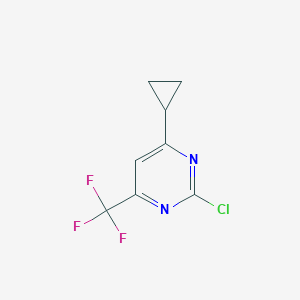
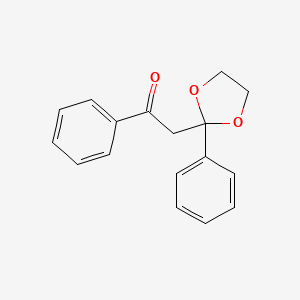
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
